molecular formula C14H23N3O B3333122 5-(2-Diethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-4-one CAS No. 945381-60-2

5-(2-Diethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-4-one

Cat. No. B3333122
M. Wt: 249.35 g/mol
InChI Key: VBPJFZPPZYWBKX-UHFFFAOYSA-N
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Patent
US08012966B2

Procedure details

A stirred solution of N,N-dimethylformamide (2 ml) was added slowly with 104 μl of phosphorus oxychloride under an argon atmosphere while maintaining the temperature at 0° C. Upon completion of the addition, the mixture was stirred for 15 minutes at room temperature, and cooled down to 0˜5° C. in an ice-water bath. A mixture of 5-(2-diethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (249 mg, 1 mmol) in 2 ml of N,N-dimethylformamide was added dropwise to the above solution. Upon completion of the addition, the mixture was stirred for 2 hours at 0° C., added with cold water (15 ml), stirred for 5 minutes. The resulting mixture was adjusted to pH 12 with 10% aqueous sodium hydroxide solution and extracted with dichloromethane (15 ml×6). The combined organic extracts were washed with brine (15 ml), dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with triethylamine:methanol:dichloromethane (1:20:500) as eluents to give 5-(2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (105 mg, 38%) as a pink oil which was used as such.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
104 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([N:8]([CH2:22][CH3:23])[CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][C:14]2[NH:17][CH:18]=[C:19]([CH3:20])[C:13]=2[C:12]1=[O:21])[CH3:7].O.[OH-].[Na+].CN(C)[CH:29]=[O:30]>>[CH2:22]([N:8]([CH2:6][CH3:7])[CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][C:14]2[NH:17][C:18]([CH:29]=[O:30])=[C:19]([CH3:20])[C:13]=2[C:12]1=[O:21])[CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
249 mg
Type
reactant
Smiles
C(C)N(CCN1C(C2=C(CC1)NC=C2C)=O)CC
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
104 μL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0˜5° C. in an ice-water bath
ADDITION
Type
ADDITION
Details
was added dropwise to the above solution
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at 0° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (15 ml×6)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with triethylamine:methanol:dichloromethane (1:20:500) as eluents

Outcomes

Product
Details
Reaction Time
15 min
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.